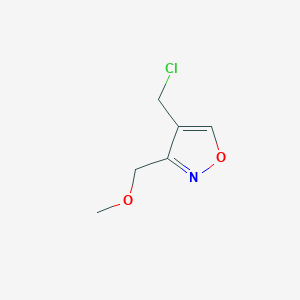![molecular formula C16H17FN4O2 B2526742 2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097918-56-2](/img/structure/B2526742.png)
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidine derivatives, particularly those with fluorine substitutions, has been a topic of interest due to their potential applications in medical imaging and as therapeutic agents. The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound closely related to the high-affinity nicotinic ligand A-85380, has been reported using nucleophilic aromatic nitro-to-fluoro substitution. This process involves conventional heating or microwave activation, leading to the production of the fluoro compound with high specific radioactivity, suitable for positron emission tomography (PET) experiments . Another related compound, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]A-85380), was synthesized through a Kryptofix® 222 assisted nucleophilic fluorination followed by acidic deprotection, yielding a significant specific radioactivity at the end of synthesis .
Molecular Structure Analysis
The molecular structure of azetidine derivatives plays a crucial role in their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity. These structural insights have led to the discovery of compounds with nanomolar IC50 values in cancer cell lines and the ability to disrupt microtubular structures, indicating their potential as antitumor agents .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical transformations, expanding their utility in synthetic chemistry. For instance, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as building blocks for the preparation of aminopropanes, oxazinanes, aziridines, and dioxan-2-ones. These transformations involve the use of chlorides as precursors and can lead to the synthesis of novel compounds with trifluoromethyl groups, which are of interest due to their unique physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as their affinity for nicotinic acetylcholine receptors (nAChRs), are influenced by their molecular structure. Compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine exhibit subnanomolar affinity for the α4β2 subtype of nAChRs, comparable to that of epibatidine, but with weaker affinity for other subtypes. The specific radioactivities and yields of these compounds are optimized for their use in PET imaging, which requires high purity and specific radioactivity . The antiproliferative azetidine derivatives have shown the ability to inhibit tubulin polymerization, cause G2/M arrest, and induce apoptosis in cancer cells, highlighting their potential as antitumor agents .
科学的研究の応用
Synthesis and Binding Properties
- Nicotinic Acetylcholine Receptor Binding : The synthesis of derivatives like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, demonstrates significant in vitro binding properties. This derivative has been used to study the binding dynamics with nAChRs, offering insights into the development of new positron emission tomography (PET) ligands for imaging central nAChRs (Doll et al., 1999).
Antimicrobial and Antifungal Activities
- Novel Antibacterial Compounds : Research into azetidinone derivatives has led to the discovery of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes studies on compounds featuring azetidin-1-yl groups, which showed significant potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
- Fungicidal Activities : The synthesis and evaluation of fluorine-containing derivatives have shown promising fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. This highlights the potential of such compounds in developing new antifungal agents (Ren et al., 2007).
Inhibitory Effects on Kinases
- Met Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor stasis in preclinical models, demonstrating their potential in cancer therapy (Schroeder et al., 2009).
Analytical Applications
- Fluorescent Probes for Bioconjugation : The use of azides bearing fluorescent probes for postsynthetic "click" modification of DNA highlights the utility of these compounds in bioanalytical applications. This enables the study of different optical properties and potential applications in nucleic acid labeling (Berndl et al., 2009).
Therapeutic Research
- Antitumor Agents Targeting Tubulin : The development of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the identification of compounds with potent antiproliferative effects, targeting tubulin and disrupting microtubular structure in cancer cells. These findings are significant for the development of new antitumor agents (Greene et al., 2016).
作用機序
While specific information on the mechanism of action of ‘2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one’ is not available, it’s worth noting that pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
将来の方向性
Given the diverse pharmacological activities of pyridazin-3 (2H)-one derivatives, this privileged structure should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11(23-14-6-3-2-5-13(14)17)16(22)21-9-12(10-21)19-15-7-4-8-18-20-15/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWQEUNEMAVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NN=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

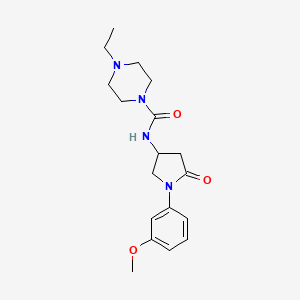
![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)
![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)
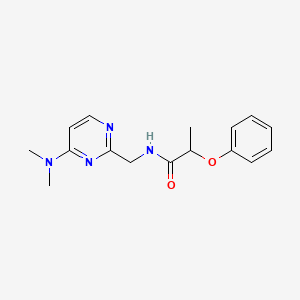
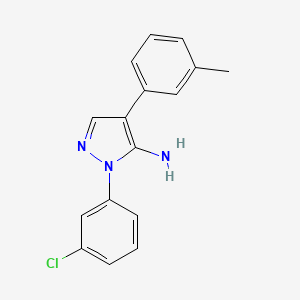
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
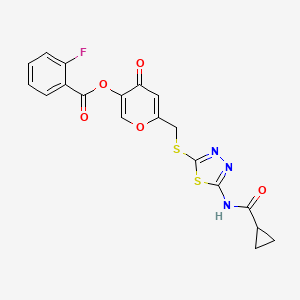
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
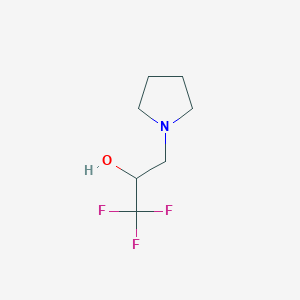

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
